molecular formula C16H18O11 B13837880 5-Hydroxyfraxetin 8-beta-D-Glucoside

5-Hydroxyfraxetin 8-beta-D-Glucoside

Cat. No.: B13837880
M. Wt: 386.31 g/mol
InChI Key: SAONJKZTLRDZIS-ZFQONWCHSA-N
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Description

Identification in Specific Plant Species, e.g., Arabidopsis thaliana

5-Hydroxyfraxetin 8-beta-D-Glucoside is part of a broader class of coumarins that are synthesized by plants. A significant body of research has focused on its presence in the model plant species, Arabidopsis thaliana. In A. thaliana, this compound is a key component of the plant's sophisticated chemical response to nutrient-limited conditions. While the aglycone form, fraxetin (B1674051), is often the subject of studies on root exudates, it is the glycoside form, such as this compound, that is predominantly found within the root tissues themselves nih.govunimi.it. Under conditions of iron deficiency, there is a significant upregulation of the phenylpropanoid pathway, which leads to the biosynthesis of various coumarins, including fraxetin and its derivatives biorxiv.org.

The identification of these coumarin (B35378) glycosides in Arabidopsis thaliana has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) frontiersin.org. These methods allow for the separation and identification of a complex array of phenolic compounds that accumulate in plant tissues and are secreted into the surrounding soil environment frontiersin.org.

Tissue-Specific Localization within Plant Systems (e.g., root exudates)

The localization of this compound and related coumarins is highly specific within the plant. While the glycoside form is primarily stored in the roots, the aglycone form, fraxetin, is actively secreted from the roots into the rhizosphere, the soil region directly influenced by root secretions nih.govunimi.itfrontiersin.org. This spatial separation is a critical aspect of the plant's strategy to mobilize iron from the soil.

A proposed model suggests that the glycosylated coumarins are transported to the root's periphery where they are deglycosylated, likely in a process coupled with their export out of the root cells nih.gov. This process is mediated by specific ATP-binding cassette (ABC) transporters. The secretion of the aglycone form into the rhizosphere is a targeted response to enhance nutrient uptake.

Environmental Factors Influencing Natural Abundance (e.g., iron deficiency in soil)

The most significant environmental factor influencing the abundance of this compound and its related coumarins is the availability of iron in the soil. Iron is an essential micronutrient for plant growth and development, but its solubility is often low, especially in alkaline soils, making it inaccessible to plants.

In response to iron deficiency, non-graminaceous plants like Arabidopsis thaliana have evolved a "reduction strategy" to acquire iron. A key component of this strategy is the synthesis and secretion of redox-active compounds that can mobilize and reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), which can then be taken up by the roots nih.govunimi.itoup.com.

Under iron-limiting conditions, the biosynthesis of coumarins, including the precursors to this compound, is highly induced in the roots oup.com. Research has demonstrated that the production and secretion of these phenolic compounds are more intense when the plant's access to iron is diminished, particularly in alkaline soil conditions where iron availability is further reduced frontiersin.org. The accumulation of these compounds is a clear indicator of the plant's response to iron stress.

**Interactive Data Table: Factors Influencing Coumarin Abundance in *Arabidopsis thaliana***

FactorEffect on Coumarin AbundanceKey Findings
Iron Deficiency Strong induction of biosynthesis and secretion nih.govbiorxiv.orgfrontiersin.orgoup.comFraxetin is a predominant coumarin in root exudates under iron-deficient conditions frontiersin.orgoup.com.
Soil pH Increased secretion at higher pH frontiersin.orgThe production and secretion of phenolics are more intense at pH 7.5 in the absence of iron frontiersin.org.
Plant Tissue Glycosides in roots, aglycones in exudates nih.govunimi.itfrontiersin.orgAglycones and hexosides of coumarins are abundant in roots, while only aglycones are quantified in the nutrient solution frontiersin.org.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O11

Molecular Weight

386.31 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C16H18O11/c1-24-14-8(19)5-2-3-7(18)26-13(5)15(12(14)23)27-16-11(22)10(21)9(20)6(4-17)25-16/h2-3,6,9-11,16-17,19-23H,4H2,1H3/t6-,9-,10+,11-,16+/m1/s1

InChI Key

SAONJKZTLRDZIS-ZFQONWCHSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 5 Hydroxyfraxetin 8 Beta D Glucoside

Precursor Compounds and Biosynthetic Intermediates (e.g., scopoletin (B1681571), fraxetin (B1674051), 5-hydroxyfraxetin/sideretin)

The journey to 5-Hydroxyfraxetin 8-beta-D-Glucoside begins with precursors from the general phenylpropanoid pathway. The core coumarin (B35378) structure is synthesized and subsequently undergoes a series of hydroxylation and glucosylation steps.

Scopoletin : A key intermediate, scopoletin, is formed from feruloyl-CoA, a derivative of p-coumaric acid. nih.govresearchgate.net It serves as the foundational molecule for more complex coumarins. In Arabidopsis thaliana, scopoletin and its glucoside, scopolin (B1681689), are the predominant coumarins found in the roots. oup.comresearchgate.net

Fraxetin : Scopoletin is hydroxylated to produce fraxetin (7,8-dihydroxy-6-methoxycoumarin). nih.govnih.govresearchgate.netoup.com This step is critical as it introduces a second hydroxyl group, enhancing the molecule's potential for chelation and redox activity. oup.comnih.gov Under iron deficiency, fraxetin becomes a major coumarin synthesized and secreted by plant roots. oup.comnih.gov

5-Hydroxyfraxetin (Sideretin) : Fraxetin undergoes a further hydroxylation to yield 5-hydroxyfraxetin, a catecholic coumarin also known as sideretin (5,7,8-trihydroxy-6-methoxycoumarin). nih.gov Sideretin is identified as a major coumarin exuded into the rhizosphere under iron-deficient conditions, particularly at acidic pH, where it plays a significant role in mobilizing and reducing insoluble iron(III). nih.govbiorxiv.org

These intermediates are typically found in their aglycone (non-glycosylated) and glycosylated forms within the plant. The glycosides, such as scopolin and fraxin (B1674053) (the glucoside of fraxetin), often represent storage forms. oup.comnih.gov

Precursor/IntermediateChemical NameKey Role in Pathway
Scopoletin7-hydroxy-6-methoxycoumarinInitial coumarin intermediate derived from feruloyl-CoA.
Fraxetin7,8-dihydroxy-6-methoxycoumarinProduct of scopoletin hydroxylation; a key redox-active coumarin. oup.comnih.gov
5-Hydroxyfraxetin (Sideretin)5,7,8-trihydroxy-6-methoxycoumarinProduct of fraxetin hydroxylation; the direct aglycone precursor to the final compound. nih.gov

Enzymatic Steps and Identified Enzyme Activities

The conversion of precursors into this compound is catalyzed by a series of specific enzymes. These enzymes belong to distinct families, including dioxygenases, cytochrome P450 monooxygenases, and glycosyltransferases.

The initial and pivotal step in the biosynthesis of scopoletin and its derivatives is catalyzed by Feruloyl-CoA 6'-Hydroxylase1 (F6'H1). oup.comnih.govresearchgate.net

Function : F6'H1 is a 2-oxoglutarate and Fe(II)-dependent dioxygenase (2OGD). researchgate.netuniprot.org It catalyzes the ortho-hydroxylation of feruloyl-CoA to form 6'-hydroxyferuloyl-CoA. oup.comuniprot.org This product then undergoes spontaneous isomerization and lactonization (ring closure) to form scopoletin. oup.comresearchgate.net

Significance : The activity of F6'H1 is essential for the production of all major coumarins in Arabidopsis, including scopoletin, fraxetin, and sideretin. oup.comnih.gov Plants with mutations in the F6'H1 gene are unable to produce these coumarins and show increased sensitivity to iron deficiency, particularly in alkaline soils. oup.comoup.comresearchgate.net

Once scopoletin is formed, it is further modified by Scopoletin 8-Hydroxylase (S8H).

Function : S8H, encoded by the gene At3g12900 in Arabidopsis, is also a 2-oxoglutarate and Fe(II)-dependent dioxygenase and a close homolog of F6'H1. nih.govnih.govoup.com It specifically catalyzes the hydroxylation of scopoletin at the C8 position to produce fraxetin. nih.govresearchgate.netoup.combiorxiv.org

Regulation and Importance : The expression of S8H is strongly induced by iron deficiency. oup.comnih.govnih.gov This enzymatic step is crucial for producing the catechol coumarin fraxetin, which is more effective at mobilizing iron than scopoletin. oup.comuea.ac.uk Mutants lacking S8H function show reduced fraxetin secretion and increased sensitivity to iron-limiting conditions. oup.comuea.ac.uk

The final hydroxylation step to create the aglycone of the target compound is performed by a cytochrome P450 enzyme.

Function : The enzyme CYP82C4, a P450-dependent monooxygenase, catalyzes the hydroxylation of fraxetin at the C5 position to generate 5-hydroxyfraxetin (sideretin). researchgate.netnih.govbiorxiv.org

Induction : Similar to F6'H1 and S8H, the expression of CYP82C4 is highly upregulated in response to iron deficiency, indicating a coordinated regulation of the entire pathway to produce iron-mobilizing compounds. nih.govbiorxiv.org This enzyme completes the synthesis of the highly redox-active sideretin aglycone. nih.gov

The final step in the biosynthesis is the attachment of a glucose molecule to the 5-hydroxyfraxetin aglycone.

Function : This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). UGTs transfer a glucose moiety from UDP-glucose to an acceptor molecule, in this case, 5-hydroxyfraxetin. While specific UGTs for the glucosylation of scopoletin (to form scopolin) have been identified, such as TOGT in tobacco, the precise enzyme responsible for the 8-O-glucosylation of 5-hydroxyfraxetin is not yet definitively characterized in most species. frontiersin.orgresearchgate.net However, it is known that coumarins like fraxetin and sideretin are found as glycosides in the root, suggesting robust glucosyltransferase activity is part of the pathway. nih.govbiorxiv.org

Mechanism : The formation of the 8-beta-D-glucoside involves the UGT catalyzing the formation of an O-glycosidic bond between the hydroxyl group at the C8 position of 5-hydroxyfraxetin and the glucose molecule.

EnzymeEnzyme ClassSubstrateProduct
Feruloyl-CoA 6'-Hydroxylase (F6'H1)2OG DioxygenaseFeruloyl-CoAScopoletin (via 6'-hydroxyferuloyl-CoA) uniprot.org
Scopoletin 8-Hydroxylase (S8H)2OG DioxygenaseScopoletinFraxetin nih.govoup.com
Cytochrome P450 (CYP82C4)MonooxygenaseFraxetin5-Hydroxyfraxetin (Sideretin) nih.gov
Glucosyltransferase (UGT)Transferase5-HydroxyfraxetinThis compound

Genetic Regulation of Biosynthesis (e.g., involvement of transcription factors like FIT)

The biosynthesis of this compound is tightly controlled at the genetic level, primarily as a component of the plant's iron deficiency response. This regulation ensures that the energy-intensive production of these specialized metabolites occurs when they are most needed.

Iron Deficiency Response : The entire biosynthetic pathway, from F6'H1 to CYP82C4, is strongly induced at the transcriptional level under conditions of low iron availability. oup.comoup.comnih.gov This coordinated upregulation leads to the synthesis and secretion of fraxetin and sideretin to help the plant acquire iron from the soil. nih.govnih.gov

Role of FIT Transcription Factor : In Arabidopsis, a key regulator of the iron deficiency response is the basic helix-loop-helix (bHLH) transcription factor, FIT (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR). Research has shown that the iron deficiency-induced synthesis and secretion of coumarins are dependent on FIT. oup.com FIT acts as a central switch, activating the expression of genes necessary for iron uptake, including the enzymes of the coumarin biosynthetic pathway.

Other Regulatory Factors : Beyond FIT, other families of transcription factors, such as MYB, AP2, and WRKY, are known to play roles in regulating coumarin biosynthesis in response to various biotic and abiotic stresses. nih.govfrontiersin.orgresearchgate.net These factors can interact with the promoters of the biosynthetic genes, modulating their expression and thereby controlling the flux through the pathway. frontiersin.org This complex regulatory network allows the plant to fine-tune coumarin production based on specific environmental challenges.

Transcriptional and Translational Responses to Environmental Stimuli (e.g., iron deficiency-induced upregulation)

The biosynthesis and metabolic regulation of this compound are intricately linked to environmental cues, most notably iron deficiency. Plants have evolved sophisticated molecular mechanisms to enhance the production and secretion of coumarins, including the precursors to this compound, to mobilize iron from the soil. This response is primarily controlled at the transcriptional level, involving the upregulation of a suite of biosynthetic genes and their regulatory transcription factors.

Under conditions of iron deficiency, a cascade of gene expression is initiated in the roots of plants like Arabidopsis thaliana. This response leads to the increased synthesis of the coumarin backbone, which is subsequently modified to produce a variety of related compounds. The key enzymes in the biosynthetic pathway leading to the aglycone of this compound are significantly upregulated.

Several key genes involved in the biosynthesis of the aglycone of this compound are transcriptionally upregulated in response to iron deficiency. This includes:

Feruloyl-CoA 6′-Hydroxylase1 (F6′H1) : This enzyme catalyzes a crucial step in the coumarin biosynthetic pathway. Its expression is strongly induced by iron deficiency. frontiersin.orgoup.comoup.com

Scopoletin 8-hydroxylase (S8H) : This enzyme is responsible for the conversion of scopoletin to fraxetin, a key intermediate. The gene encoding S8H is highly responsive to iron levels and is significantly upregulated under iron-deficient conditions. oup.comcabidigitallibrary.org

CYP82C4 : This cytochrome P450 enzyme is involved in the further hydroxylation of fraxetin to produce sideretin (5-hydroxyfraxetin), the direct aglycone of this compound. The expression of CYP82C4 is also induced by iron deficiency. frontiersin.orgnih.gov

The upregulation of these biosynthetic genes is orchestrated by a network of transcription factors that are themselves regulated by iron availability. Key transcriptional regulators include:

FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR (FIT) : This basic helix-loop-helix (bHLH) transcription factor is a central regulator of the iron deficiency response in non-graminaceous plants. oup.com FIT is essential for the induction of many iron-uptake-related genes, including those in the coumarin biosynthetic pathway.

MYB72 : This myeloblastosis-related transcription factor plays a crucial role in the iron deficiency response by regulating the expression of genes involved in coumarin biosynthesis. uu.nlnih.govresearchgate.netsemanticscholar.org At alkaline pH, MYB72 has been shown to shift coumarin biosynthesis towards the production of fraxetin by repressing CYP82C4. nih.gov

UPSTREAM REGULATOR OF IRT1 (URI) : This bHLH transcription factor acts as a critical component in the iron deficiency signaling pathway. The phosphorylated form of URI accumulates under iron-deficient conditions and activates a majority of the known iron deficiency-induced genes. nih.govnih.govresearchgate.net

While the transcriptional regulation of the aglycone biosynthesis is well-documented, the specific UDP-glucosyltransferase responsible for the final glucosylation step to form this compound and its transcriptional and translational regulation under iron deficiency are not yet fully elucidated. However, the accumulation of coumarin glucosides in the roots under these conditions strongly suggests that the glucosylating enzymes are also upregulated.

Furthermore, the secretion of these coumarins into the rhizosphere is a regulated process. The β-glucosidase BGLU42 has been identified as a key player in this process. The expression of BGLU42 is dependent on the transcription factor MYB72 and is induced under iron deficiency. uu.nlnih.govresearchgate.netsemanticscholar.org This enzyme is thought to hydrolyze the coumarin glucosides at the root surface, releasing the aglycones to mobilize iron. The coordinated regulation of biosynthetic enzymes and secretion-related proteins highlights the multi-layered response of plants to iron limitation.

Recent proteomic and transcriptomic studies have revealed that the response to iron deficiency is complex, with regulation occurring at both the transcriptional and post-transcriptional levels. nih.govcabidigitallibrary.org While many genes are transcriptionally induced, post-transcriptional mechanisms also play a significant role in fine-tuning the protein levels required for an effective response to iron deficiency.

Table 1: Key Genes and Transcription Factors in the Iron Deficiency-Induced Biosynthesis of this compound Precursors

Gene/Transcription FactorFunctionRegulatory Response to Iron Deficiency
Biosynthetic Genes
F6′H1Catalyzes a key step in coumarin biosynthesisUpregulated frontiersin.orgoup.comoup.com
S8HConverts scopoletin to fraxetinUpregulated oup.comcabidigitallibrary.org
CYP82C4Hydroxylates fraxetin to sideretinUpregulated frontiersin.orgnih.gov
Transcription Factors
FITCentral regulator of iron deficiency responsesActivated oup.com
MYB72Regulates coumarin biosynthesis genesUpregulated uu.nlnih.govresearchgate.netsemanticscholar.org
URIEssential for iron deficiency signalingPhosphorylated form accumulates nih.govnih.govresearchgate.net
Secretion-Related Gene
BGLU42β-glucosidase involved in coumarin secretionUpregulated uu.nlnih.govresearchgate.netsemanticscholar.org

Table 2: Summary of Research Findings on Transcriptional Responses to Iron Deficiency

Research FocusKey Findings
Identification of Biosynthetic Genes The genes F6′H1, S8H, and CYP82C4 are essential for the synthesis of the aglycone of this compound and are strongly induced by iron deficiency. frontiersin.orgoup.comoup.comcabidigitallibrary.orgnih.gov
Role of Transcription Factors The transcription factors FIT, MYB72, and URI are master regulators of the iron deficiency response, controlling the expression of the coumarin biosynthetic pathway. oup.comuu.nlnih.govresearchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net
Regulation of Secretion The β-glucosidase BGLU42, regulated by MYB72, is crucial for the release of coumarins from the roots. uu.nlnih.govresearchgate.netsemanticscholar.org
pH-Dependent Regulation The transcription factor MYB72 can modulate the specific coumarin profile in response to soil pH, favoring fraxetin production under alkaline conditions. nih.gov
Post-Transcriptional Regulation In addition to transcriptional control, post-transcriptional mechanisms are involved in regulating the protein abundance in response to iron deficiency. nih.govcabidigitallibrary.org

Biological Functions and Mechanistic Investigations

Role in Plant Physiology

The secretion of coumarins, including the aglycone of 5-Hydroxyfraxetin 8-beta-D-Glucoside (fraxetin), into the rhizosphere is a sophisticated strategy employed by non-grass plant species to cope with nutrient-poor soil conditions. This process is fundamental to the plant's ability to acquire essential micronutrients, particularly iron.

The biosynthesis of fraxetin (B1674051) is a critical component of this iron deficiency response. nih.gov Studies have shown that the enzyme Scopoletin (B1681571) 8-hydroxylase (S8H) is essential for producing fraxetin. nih.gov In experiments with Arabidopsis thaliana, mutants lacking functional S8H showed increased sensitivity to iron-deficient conditions and had reduced secretion of fraxetin. nih.gov Conversely, plants overexpressing S8H performed significantly better in iron-poor media, exhibiting greater biomass and higher iron content, which indicates an improved ability to mobilize iron. nih.gov These findings underscore the direct and crucial role of fraxetin in the plant's strategy for iron uptake. nih.gov

The effectiveness of coumarins in iron mobilization stems from their specific chemical properties, namely their ability to act as both chelators and reducing agents. nih.govnih.gov Fraxetin possesses a catechol group (two adjacent hydroxyl groups on its aromatic ring), which is a key structural feature for this function. encyclopedia.pub

This catechol moiety enables fraxetin to chelate ferric iron (Fe³⁺), forming a soluble complex that can be more easily transported through the soil toward the root surface. nih.gov Furthermore, these coumarins can reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). nih.gov This reduction is a vital step, as the plant's primary iron uptake system at the root epidermis, involving the FRO2 reductase, specifically transports the Fe²⁺ form into the root cells. nih.gov The antioxidant properties of simple coumarins may also be linked to their interaction with iron, as Fe²⁺ can catalyze the formation of reactive oxygen species. nih.gov

Coumarins are typically synthesized and stored in the plant cell, often within the vacuole, in their glycosylated forms, such as fraxin (B1674053) (the glucoside of fraxetin). nih.gov The release of the active aglycone form into the rhizosphere involves several key steps and transport proteins. A crucial initial step is the hydrolysis of the sugar moiety from the coumarin (B35378) glucoside, a reaction catalyzed by β-glucosidases. nih.govnih.gov

Following hydrolysis, the active coumarin aglycones are secreted from the root cells into the soil via specific transporters. researchgate.net Research has identified ATP-binding cassette (ABC) transporters as essential players in this process. researchgate.netnih.gov

PDR9/ABCG37: In Arabidopsis thaliana, the transporter ABCG37, also known as PDR9, is responsible for transporting coumarins from the cortex to the rhizosphere under iron-deficient conditions. researchgate.net Studies on pdr9 mutants show a significant reduction in the exudation of highly oxygenated coumarins, including fraxetin and esculetin, leading to impaired iron nutrition, particularly in alkaline soils. researchgate.netnih.gov

NtPDR3: In Nicotiana tabacum (tobacco), a different ABC transporter, NtPDR3, is strongly induced in the root epidermis during iron deficiency. researchgate.netoup.comnih.gov Silencing the NtPDR3 gene compromises the secretion of O-methylated coumarins like fraxetin, hydroxyfraxetin, and methoxyfraxetin, making the plants more susceptible to chlorosis and stunted growth under iron-limiting conditions. researchgate.netoup.comnih.gov

TransporterPlant SpeciesSubstrate CoumarinsFunction
PDR9 (ABCG37) Arabidopsis thalianaFraxetin, Esculetin (highly oxygenated coumarins)Secretion of coumarins into the rhizosphere for iron acquisition. researchgate.netnih.gov
NtPDR3 Nicotiana tabacumFraxetin, Hydroxyfraxetin, Methoxyfraxetin (O-methylated coumarins)Export of coumarins to the rhizosphere in response to iron deficiency. researchgate.netoup.comnih.gov

The ability to synthesize and secrete coumarins is a significant adaptive advantage for plants growing in soils where iron bioavailability is low, most notably in alkaline soils. nih.govnih.gov At neutral to alkaline pH, the solubility of iron drops dramatically, making it largely inaccessible to plants. nih.govnih.gov

Under these challenging conditions, the coumarin-based iron acquisition strategy becomes essential for survival. nih.govuu.nl Studies using Arabidopsis mutants, such as f6'h1, which are deficient in coumarin biosynthesis, have demonstrated that these plants exhibit severe growth inhibition and chlorosis when grown on alkaline substrates. nih.govuu.nl This highlights that the secretion of mobilizing compounds like fraxetin is not merely a supplementary mechanism but a critical adaptation that allows plants to thrive in iron-poor environments. nih.govnih.gov

Preclinical Biological Activities (derived from related coumarin glucosides, excluding human data)

Beyond its role in plant physiology, the aglycone fraxetin has demonstrated significant antioxidant properties in various preclinical models. This activity is largely attributed to its ability to scavenge free radicals and bolster endogenous antioxidant defense systems. researchgate.netnih.gov

In a study using a Drosophila melanogaster model, fraxetin treatment protected the fruit flies against oxidative stress and improved survival. researchgate.netnih.gov It was shown to prevent peroxidative damage by substantially increasing the reserves of the antioxidant glutathione (B108866) (GSH). researchgate.netnih.gov Other preclinical research has further detailed the mechanisms behind fraxetin's antioxidant effects:

Direct Radical Scavenging: Fraxetin can directly neutralize harmful reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids and proteins. researchgate.netnih.gov

Enhancement of Antioxidant Enzymes: Fraxetin has been shown to increase the activity of key antioxidant enzymes. In rat models of hypercholesterolemia, fraxetin administration significantly increased the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). journalagent.com In cell culture models, fraxetin restored the expression of Sod1 and Sod2 genes, which are crucial for mitigating ROS levels. nih.gov

Nrf2/ARE Pathway Activation: Fraxetin can induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), by activating the Nrf2/ARE (Nuclear factor-E2-related factor 2/Antioxidant Response Element) signaling pathway. researchgate.net

Study ModelKey Findings on Fraxetin's Antioxidant Activity
Drosophila melanogasterProtected against oxidative stress, improved survival, and increased glutathione (GSH) reserves. researchgate.netnih.gov
Rat (High-Fat Diet)Decreased lipid peroxidation; significantly increased the activity of antioxidant enzymes SOD, CAT, and GPx. journalagent.com
3T3-L1 Preadipocytes (Cell Culture)Attenuated ROS production; restored the transcriptional expression of ROS-scavenging genes Sod1 and Sod2. nih.gov
Vascular Smooth Muscle Cells (Cell Culture)Induced the antioxidant enzyme heme oxygenase-1 (HO-1) via activation of the Nrf2/ARE pathway. researchgate.net

Cellular and Molecular Mechanisms of Action (excluding human relevance)

In plants, coumarin glucosides like this compound are involved in a variety of physiological processes, including defense, iron homeostasis, and growth regulation. The glycosylation of the fraxetin aglycone to form its glucoside is a critical modification that affects its stability, localization, and biological activity within the plant.

The biological activity of this compound is intrinsically linked to its interactions with specific enzymes and transport proteins within the plant cell. These interactions govern its synthesis, storage, and mobilization.

Enzymes:

UDP-Glycosyltransferases (UGTs): The synthesis of this compound from its aglycone, 5-hydroxyfraxetin (or fraxetin, which is subsequently hydroxylated), is catalyzed by UGTs. These enzymes transfer a glucose molecule from UDP-glucose to the aglycone, rendering it more water-soluble and stable. This glycosylation is a key step for its storage in the vacuole. mdpi.com

β-Glucosidases: The release of the bioactive aglycone from its glucoside form is mediated by β-glucosidases. nih.gov These enzymes are typically located in different cellular compartments from the stored glucoside, such as the cytosol or apoplast. nih.gov Upon cellular disruption, for instance during pathogen attack or tissue damage, the glucoside and the enzyme come into contact, leading to the hydrolysis of the glycosidic bond and the release of the active coumarin aglycone. nih.gov

Transporters:

Sucrose (B13894) Transporters (SUTs): Research has shown that sucrose transporters, such as AtSUC2 in Arabidopsis, are capable of transporting various glucosides in addition to sucrose. nih.gov Fluorescent coumarin glucosides, like esculin, have been used as probes to demonstrate this transport capability. nih.gov This suggests that this compound can be actively transported through the phloem, allowing for its systemic distribution throughout the plant. nih.gov The presence of a free hydroxyl group on the coumarin moiety has been identified as an essential feature for recognition and transport by AtSUC2. nih.gov

ABC Transporters: ATP-binding cassette (ABC) transporters have also been implicated in the transport of coumarins, although their specific role in moving the glycosylated forms requires further elucidation. frontiersin.org

Interacting MoleculeClassFunctionRelevance to this compound
UDP-Glycosyltransferases (UGTs)EnzymeCatalyzes glycosylationSynthesis and preparation for storage
β-GlucosidasesEnzymeHydrolyzes glycosidic bondActivation by releasing the aglycone
Sucrose Transporters (e.g., AtSUC2)TransporterPhloem loading and transportSystemic distribution throughout the plant
ABC TransportersTransporterTransport of secondary metabolitesPotential role in cellular transport

Coumarins and their glucosides are key signaling molecules and defense compounds in plants, modulating gene expression and signaling pathways in response to both biotic and abiotic stresses.

Plant Defense: Coumarins function as phytoalexins or phytoanticipins, accumulating in response to pathogen infection. encyclopedia.pub Their presence can stimulate plant defense responses by triggering the production of reactive oxygen species (ROS) and activating the expression of immunity-related genes. researchgate.netnih.gov This response is often linked to the salicylic (B10762653) acid (SA)-dependent signaling pathway, a major plant defense pathway. researchgate.netnih.gov Foliar pathogen infection has been shown to induce the expression of coumarin biosynthesis genes, such as F6'H1 (feruloyl-CoA 6'-hydroxylase 1) and the transcription factor MYB72, leading to the accumulation of coumarins in the roots and shaping the rhizosphere microbiome. nih.gov

Iron Acquisition: In response to iron deficiency, plants like Arabidopsis thaliana upregulate the biosynthesis and secretion of coumarins, including fraxetin and its glucoside, fraxin. nih.govuu.nl These compounds aid in iron mobilization from the soil by chelating and reducing ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), which can then be taken up by root cells. uu.nl This process involves the upregulation of genes in the phenylpropanoid pathway that lead to coumarin synthesis. researchgate.netresearchgate.net

Growth and Development: Coumarins can also influence plant development. Studies have shown that coumarin can promote hypocotyl elongation by enhancing the expression of brassinosteroid (BR) synthesis genes, such as DEETIOLATED 2 (DET2). mdpi.com This indicates that coumarins can interact with hormonal signaling pathways to regulate plant growth. mdpi.com Additionally, the application of coumarin has been observed to activate Phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway, boosting the synthesis of various phenolic compounds involved in stress responses. frontiersin.org

Plant ResponseSignaling Pathway/Genes ModulatedOutcome
Pathogen DefenseSalicylic Acid (SA) pathway; Upregulation of F6'H1, MYB72Accumulation of antimicrobial coumarins; Enhanced disease resistance
Iron DeficiencyUpregulation of phenylpropanoid pathway genesIncreased synthesis and secretion of coumarins for iron mobilization
Growth RegulationBrassinosteroid (BR) synthesis pathway; Upregulation of DET2Promotion of hypocotyl elongation
Abiotic StressPhenylpropanoid pathway; Activation of PAL activityIncreased synthesis of protective phenolic compounds

Analytical Methodologies for 5 Hydroxyfraxetin 8 Beta D Glucoside

Extraction and Sample Preparation Techniques from Plant Tissues and Exudates

The initial and most critical step in the analysis of 5-Hydroxyfraxetin 8-beta-D-Glucoside is its efficient extraction from plant tissues and exudates. The choice of method depends on the nature of the sample matrix, the polarity of the target compound, and the intended subsequent analysis. Given the glycosidic and phenolic nature of the compound, methods suitable for polar molecules are generally employed.

Organic solvent extraction is a foundational technique used to recover coumarin (B35378) glycosides and other phenolics from plant materials. The selection of solvent is paramount, with polarity being a key determinant for extraction efficiency. Solvents such as methanol, ethanol, and their aqueous mixtures are commonly used due to their effectiveness in solubilizing polar glycosides. For instance, 50% methanol, sometimes acidified with hydrochloric acid, has been successfully used to extract flavonoids and related glycosides from various herbal materials. The addition of an antioxidant like ascorbic acid can be incorporated to prevent the oxidative degradation of phenolic compounds during the process.

To enhance the efficiency of solvent extraction, modern techniques are often applied. Ultrasound-Assisted Extraction (UAE) is a prevalent method that utilizes acoustic cavitation to disrupt plant cell walls, facilitating greater solvent penetration and reducing extraction time and temperature. This technique has been widely applied for the extraction of oxygen heterocyclic compounds, including coumarins, from various plant matrices.

Following initial extraction, a sample clean-up or concentration step is often necessary to remove interfering substances like lipids, waxes, and pigments. Solid-Phase Extraction (SPE) is a common purification technique. It involves passing the crude extract through a cartridge packed with a solid adsorbent (the stationary phase). The target analyte is retained on the sorbent while impurities are washed away. Subsequently, the analyte is eluted using a small volume of a different solvent. For coumarins, various lab-made and commercial SPE cartridges, including those based on molecularly imprinted polymers (MIPs), have been developed to achieve selective purification.

Technique Principle Typical Solvents/Materials Application Notes
Solvent Extraction Utilizes solvents of varying polarities to dissolve target compounds from the sample matrix.Methanol, Ethanol, Ethyl Acetate, Water, Acidified MethanolA fundamental and widely used method. Solvent choice is critical and often requires optimization.
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to enhance solvent penetration and cell wall disruption.Methanol, EthanolIncreases extraction efficiency, reduces time and solvent consumption compared to maceration or reflux.
Solid-Phase Extraction (SPE) A chromatographic technique for sample clean-up and concentration.C18 silica (B1680970), Molecularly Imprinted Polymers (MIPs)Removes interfering compounds from the crude extract, leading to cleaner samples for subsequent analysis.

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from the complex mixture of compounds present in plant extracts. The choice between analytical and preparative chromatography depends on the objective, whether it is for quantification or for obtaining pure compound for further studies.

High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used analytical technique for the separation and quantification of coumarins and their glycosides. nih.gov Its efficiency, sensitivity, and resolution are superior for analyzing complex plant extracts. nih.gov The separation is typically achieved using a reversed-phase column, most commonly a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, which provides spectral information across a range of wavelengths.

When the goal is to isolate pure this compound for structural elucidation or biological activity studies, preparative-scale chromatographic techniques are employed. These methods handle larger sample loads compared to analytical HPLC.

Preparative HPLC utilizes larger columns and higher flow rates than its analytical counterpart to isolate milligrams to grams of a target compound. The principles of separation remain the same, focusing on optimizing resolution and loading capacity.

Centrifugal Partition Chromatography (CPC) , also known as Counter-Current Chromatography (CCC), is a liquid-liquid partition chromatography technique that serves as a powerful alternative to traditional solid-support-based methods. gilson.com CPC avoids the use of solid stationary phases like silica, thereby eliminating issues such as irreversible sample adsorption. nih.gov The technique relies on partitioning the solute between two immiscible liquid phases (one stationary, one mobile), which are held in place by a strong centrifugal field. gilson.com CPC and its high-speed variant, High-Speed Counter-Current Chromatography (HSCCC) , have been successfully used for the preparative separation of various natural glycosides, including coumarins and flavonoids, from crude extracts with high purity and recovery. nih.govnih.govmdpi.commdpi.com The selection of a suitable biphasic solvent system is crucial for a successful separation in CPC/HSCCC. mdpi.com

Technique Stationary Phase Mobile Phase Primary Application
HPLC Typically C18 silica gelGradient of acidified water and Acetonitrile/MethanolQuantification and identification of the compound in extracts. nih.gov
Preparative HPLC C18 silica gel (larger particle/column size)Isocratic or gradient elution, optimized for loadIsolation of larger quantities (mg to g) of the pure compound.
CPC / HSCCC Liquid (one phase of a biphasic solvent system)Liquid (the other immiscible phase of the solvent system)Large-scale purification without solid support, preventing sample loss. nih.govnih.govmdpi.commdpi.comresearchgate.net

Spectrometric Detection Methods

Following chromatographic separation, spectrometric methods are used for the detection, identification, and structural confirmation of this compound.

Mass Spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of natural products. ekb.egElectrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like glycosides, as it allows them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation.

Analysis is often performed in negative ion mode ([M-H]⁻), which is typically sensitive for phenolic compounds. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. For a coumarin glucoside, a characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone. For example, in the analysis of the related compound fraxin (B1674053) (fraxetin-glucoside), the transition from the precursor ion at m/z 369.1 to the product ion of the fraxetin (B1674051) aglycone at m/z 206.9 is monitored. nih.govnih.gov This fragmentation data is crucial for the unambiguous identification of the compound in a complex mixture.

UV/Visible spectroscopy is a robust and routine detection method for chromophoric molecules like coumarins. When integrated into an HPLC system as a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, it provides absorbance data across a wide range of UV and visible wavelengths simultaneously.

Coumarins and their derivatives exhibit characteristic UV spectra due to their conjugated aromatic system. By comparing the UV spectrum of an unknown peak in a chromatogram to that of a known reference standard, a high degree of confidence in peak identification can be achieved. This method is fundamental for both qualitative analysis and for quantitative measurements in HPLC, where the absorbance is proportional to the concentration of the compound. nih.gov

Quantification Approaches

The accurate quantification of this compound in various matrices, such as plant extracts and biological samples, relies on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the predominant methods for the precise and sensitive determination of this and other coumarin glycosides.

A key strategy in quantitative analysis to ensure accuracy and precision is the use of an internal standard (IS). An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality control samples. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. For the analysis of coumarins, a variety of compounds have been utilized as internal standards. For instance, in a UPLC-MS/MS method for the simultaneous quantification of seven coumarins, bifendate (B1666993) was employed as the internal standard. nih.gov In other bioanalytical methods, isotopically labeled versions of the analyte, such as deuterium-labeled 1-hydroxypyrene, are considered ideal internal standards as they co-elute with the analyte and have nearly identical chemical behavior, ensuring high accuracy. nih.gov While a specific, universally accepted internal standard for the quantification of this compound is not explicitly documented in all literature, the choice of a suitable IS would typically be a structurally related compound not present in the sample matrix or a stable isotope-labeled analog.

The validation of these analytical methods is crucial and involves assessing several parameters to ensure the reliability of the results. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specific range. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Detailed research findings from various studies on the quantification of coumarins and other related glycosides are summarized in the interactive data table below, showcasing the typical performance of these analytical methodologies.

Compound(s) QuantifiedAnalytical MethodInternal StandardLinearity (Correlation Coefficient, r²)LODLOQReference
Seven CoumarinsUPLC-MS/MSBifendate>0.99-0.03-0.25 ng/mL nih.gov
IsofraxidinUPLC-ESI-MSNot Specified>0.990.25 ng/mL- nih.gov
Seven CoumarinsGC-MS-SIMNot Specified>0.99861.06-10.11 ng/mL3.21-29.88 ng/mL researchgate.net
Quercetin-3-O-β-d-glucosideHPLC-DADNot Specified>0.9991.33 µg/mL4.0 µg/mL informahealthcare.com
1-HydroxypyreneHPLC/MS/MSDeuterium-labeled 1-hydroxypyrene--0.1 µg/L nih.gov

Future Research Directions

Elucidation of Comprehensive Regulatory Networks Governing Biosynthesis and Secretion

While the general biosynthetic pathway for coumarins via the phenylpropanoid pathway is established, the specific regulatory intricacies for many individual compounds, including 5-Hydroxyfraxetin 8-beta-D-Glucoside, remain largely unknown. nih.govscienceopen.com Future investigations must focus on delineating the complete, multi-layered regulatory network that governs its production and release from the plant.

The biosynthesis and accumulation of coumarins are known to be tightly regulated by a host of factors, both internal and external. nih.govfrontiersin.org Research has identified several families of transcription factors, such as MYB, bHLH, AP2, and WRKY, as playing crucial roles in controlling the expression of coumarin (B35378) biosynthetic genes in response to various stimuli. nih.govfrontiersin.org Environmental stressors, including nutrient availability, drought, salinity, and pathogen attack, dynamically modulate coumarin homeostasis, reflecting an evolved adaptive mechanism. nih.govnih.govfrontiersin.org

A primary objective should be the identification and characterization of the specific enzymes responsible for the final hydroxylation and glucosylation steps that produce this compound. This includes pinpointing the specific UDP-glucosyltransferase (UGT) that attaches the glucose moiety at the 8-position. Following the identification of these key genes, promoter analysis and gene co-expression network studies can reveal the transcription factors that specifically regulate their expression. researchgate.net

Furthermore, the mechanisms of its secretion into the rhizosphere are a critical area for exploration. The role of transporters, such as ATP-binding cassette (ABC) transporters like PDR9 (ABCG37) which are known to be required for the secretion of other coumarins, needs to be investigated for this compound. nih.gov Understanding how plants control the timing and quantity of its release in response to specific soil cues or microbial signals is fundamental.

Table 1: Key Areas for Research in Biosynthesis and Secretion

Research AreaSpecific ObjectivesRationale
Enzyme Identification Isolate and characterize the specific cytochrome P450s and UDP-glucosyltransferases involved.To understand the precise genetic basis of its formation.
Transcriptional Regulation Identify the specific MYB, bHLH, or other transcription factors that bind to the promoters of its biosynthetic genes.To unravel how the plant switches its production on and off.
Secretion Mechanisms Investigate the involvement of ABC transporters or other efflux systems in its export from root cells.To understand how the compound is delivered to the rhizosphere where it interacts with the environment.
Hormonal Crosstalk Determine the influence of plant hormones like jasmonates, salicylates, and auxins on its biosynthesis and secretion.To integrate its regulation with the plant's overall developmental and defense signaling.

Advanced Mechanistic Studies on Plant-Microbe and Plant-Soil Interactions

Coumarins are key signaling molecules and chemical effectors in the rhizosphere, the zone of soil directly influenced by root secretions. nih.gov They have been shown to play roles in iron mobilization and in shaping the composition of the root microbiome. nih.govnih.gov Future research must move beyond general observations and delve into the specific molecular mechanisms through which this compound mediates these interactions.

Studies have shown that root-secreted coumarins can exert selective antimicrobial action, inhibiting pathogenic fungi while being tolerated by beneficial bacteria. nih.gov For instance, some beneficial Pseudomonas strains are resistant to the coumarin scopoletin (B1681571), while fungal pathogens like Fusarium oxysporum are strongly inhibited. nih.gov It is crucial to conduct detailed in vitro and in vivo studies to determine the specific microbial species whose growth is promoted or inhibited by this compound. This involves isolating rhizosphere microbes and testing their response to the pure compound.

Furthermore, the role of this glucoside in nutrient acquisition, particularly iron, needs to be clarified. Other coumarins, like fraxetin (B1674051) and scopoletin, are known to be exuded under iron-deficient conditions to help chelate and reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺). uu.nluu.nl Research should investigate whether this compound itself, or its aglycone (5-Hydroxyfraxetin) after deglycosylation by microbial enzymes, participates in this process. uu.nl The interplay between soil pH, oxygen levels, and the compound's redox activity will be a critical aspect of these studies. uu.nl

Advanced studies could also explore potential feedback loops, where beneficial microbes, upon colonizing the root, might induce the plant to secrete more this compound, thereby reinforcing a beneficial symbiotic relationship. nih.gov

Exploration of Broader Ecological and Evolutionary Significance

The vast structural diversity of coumarins is a product of plant evolution, driven by the need to adapt to diverse ecological pressures. encyclopedia.pub Coumarins function as phytoalexins and phytoanticipins, defending plants against a wide array of herbivores and pathogens. encyclopedia.pub A broader research program is needed to understand the specific ecological roles and evolutionary history of this compound.

Phylogenetic mapping of the presence and abundance of this compound across different plant families and genera can provide insights into its evolutionary origins. By correlating its presence with specific ecological niches (e.g., calcareous soils, pathogen-rich environments), researchers can form hypotheses about the selective pressures that have maintained its production.

Comparative functional studies are also essential. For example, how does the efficacy of this compound as an antimicrobial or an iron-mobilizing agent compare to that of other related coumarins like fraxetin, scopolin (B1681689), or esculin? Does the presence of the additional hydroxyl group and the specific placement of the glucoside confer unique advantages in certain environments or against specific microbial communities? Answering these questions will help to explain the evolutionary rationale for the existence of such a diverse array of coumarin structures in the plant kingdom. mdpi.com

Development of Novel Analytical Standards and Reference Materials

A significant bottleneck in advancing the research outlined above is the lack of commercially available, certified analytical standards for this compound. While reference materials for simpler coumarins are available, the absence of a standard for this specific glucoside hampers accurate and reproducible quantification in complex biological and environmental samples. theclinivex.comsigmaaldrich.comextrasynthese.com

The development of a certified reference material (CRM) is of paramount importance. A CRM, produced in accordance with ISO standards, would enable researchers across different laboratories to:

Accurately quantify the compound in plant tissues and root exudates.

Reliably compare its abundance across different plant species or under different experimental conditions.

Perform precise dose-response experiments in plant-microbe interaction studies.

Validate analytical methods (e.g., HPLC, LC-MS) for its detection.

Therefore, a concerted effort involving synthetic organic chemistry and metrology is required to produce, purify, and certify this compound as a reference standard. This would provide a foundational tool that will underpin all future quantitative research into its biosynthesis, function, and ecological significance.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 5-Hydroxyfraxetin 8-beta-D-Glucoside in complex biological matrices?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is commonly used. Ensure calibration curves are established using purified standards, and validate methods for specificity, sensitivity (limit of detection ≤ 0.1 µg/mL), and reproducibility (RSD < 5%). Matrix effects in biological samples (e.g., plasma, plant extracts) should be minimized via solid-phase extraction or dilution .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Employ regioselective glycosylation strategies using UDP-glucosyltransferases (UGTs) under controlled pH (6.5–7.5) and temperature (25–37°C). Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify via preparative HPLC with C18 columns, and confirm purity (>95%) using NMR (¹H, ¹³C) and high-resolution MS .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer: Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays or HepG2 for hepatoprotective studies) with dose-response experiments (1–100 µM). Include positive controls (e.g., dexamethasone for inflammation) and validate results via triplicate experiments. Normalize data to cell viability (MTT assay) to exclude cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer: Conduct meta-analysis of existing data to identify confounding variables (e.g., differences in compound purity, assay protocols, or cell line passage numbers). Replicate key studies under standardized conditions (e.g., AIN-93G diet for in vivo models ). Use multivariate statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess inter-study variability .

Q. What experimental designs are optimal for elucidating the metabolic fate of this compound in mammalian systems?

  • Methodological Answer: Administer radiolabeled (¹⁴C or ³H) compound to rodent models and collect biological samples (blood, urine, feces) at timed intervals. Analyze metabolites via LC-MS/MS and compare to synthetic standards. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC, half-life, and bioavailability. Include control groups to distinguish host vs. gut microbiota-mediated metabolism .

Q. How can researchers integrate multi-omics approaches to study the mechanism of action of this compound?

  • Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or HRMS) on treated vs. untreated cell/tissue samples. Use pathway enrichment tools (e.g., KEGG, GO) to identify perturbed networks (e.g., NF-κB or Nrf2 pathways). Validate key targets via CRISPR-Cas9 knockout or siRNA silencing .

Q. What criteria should guide the selection of in vivo models for toxicity and efficacy studies of this compound?

  • Methodological Answer: Prioritize models with genetic or physiological relevance to the target disease (e.g., streptozotocin-induced diabetic rats for antidiabetic studies). Standardize diets (e.g., AIN-93M for maintenance ) and housing conditions to minimize variability. Include both acute (single-dose) and chronic (28-day) dosing regimens, with histopathological and biochemical endpoints .

Methodological Considerations Table

Research Stage Key Parameters References
Synthesis OptimizationpH (6.5–7.5), UGT enzyme activity, HRMS validation
In Vivo ToxicityAIN-93M diet, histopathology, ALT/AST biomarkers
Multi-Omics IntegrationRNA-seq fold change (≥2x), FDR < 0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.